4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide
Overview
Description
4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-chlorobenzenesulfonyl chloride and 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine. These intermediates are then reacted under controlled conditions to form the final product.
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Step 1: Preparation of 4-chlorobenzenesulfonyl chloride
- React 4-chlorobenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.
- The reaction produces 4-chlorobenzenesulfonyl chloride as a colorless liquid.
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Step 2: Preparation of 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine
- React furan-2-carboxaldehyde with 4-phenylpiperazine in the presence of a reducing agent such as sodium borohydride (NaBH₄).
- The reaction yields 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine as a solid.
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Step 3: Formation of the final product
- Combine 4-chlorobenzenesulfonyl chloride and 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine in an organic solvent such as dichloromethane (CH₂Cl₂).
- Add a base such as triethylamine (Et₃N) to facilitate the reaction.
- The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Use of reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Use of nucleophiles such as ammonia (NH₃) or sodium thiolate (NaS⁻) in the presence of a base.
Major Products Formed
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used as a probe to study receptor-ligand interactions and signal transduction pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The furan and piperazine moieties play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzene-1-sulfonamide
- 4-chloro-N-[2-(furan-2-yl)-2-(4-ethylpiperazin-1-yl)ethyl]benzene-1-sulfonamide
Uniqueness
4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of the phenyl group on the piperazine ring, which enhances its binding affinity and specificity compared to similar compounds with different substituents. This structural feature contributes to its potential as a pharmacological agent and its diverse applications in scientific research.
Properties
IUPAC Name |
4-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c23-18-8-10-20(11-9-18)30(27,28)24-17-21(22-7-4-16-29-22)26-14-12-25(13-15-26)19-5-2-1-3-6-19/h1-11,16,21,24H,12-15,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEIVNRRGDFCOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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